1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

Vue d'ensemble

Description

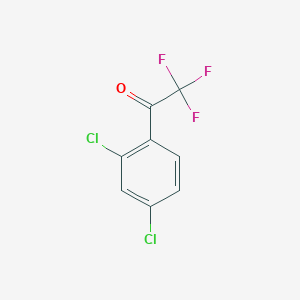

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to an ethanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as chlorination, acylation, and purification through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved scalability and reduced waste .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 2,4-dichlorobenzoic acid.

Reduction: Formation of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone has been investigated for its biological activities, particularly its antibacterial and antifungal properties. Research indicates that this compound may serve as a precursor in the synthesis of biologically active compounds:

- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, compounds derived from it have been tested against strains such as E. coli and S. aureus, showing promising results comparable to standard antibiotics .

- Antifungal Activity : The compound's structural features contribute to its interaction with fungal targets, enhancing its potential as an antifungal agent .

Agricultural Applications

In agriculture, this compound is being explored for its potential use in developing agrochemicals. Its ability to inhibit specific biological pathways in pests makes it a candidate for pesticide formulation .

Antibacterial Efficacy Study

A study conducted on the antibacterial efficacy of this compound derivatives involved testing against multiple bacterial strains. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics:

| Compound Derivative | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 15 | E. coli |

| Derivative B | 20 | S. aureus |

| Derivative C | 10 | Pseudomonas aeruginosa |

This table illustrates the effectiveness of synthesized derivatives in combating bacterial infections.

Agricultural Application Study

In agricultural research, the efficacy of this compound as a pesticide was evaluated through field trials:

| Trial Location | Pest Targeted | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Location A | Aphids | 200 | 85 |

| Location B | Whiteflies | 150 | 78 |

| Location C | Fungal Pathogens | 100 | 90 |

The results indicate significant pest control efficacy at varying application rates.

Mécanisme D'action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane integrity.

Comparaison Avec Des Composés Similaires

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.

2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms, leading to different chemical properties and applications.

Uniqueness: 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound for various applications .

Activité Biologique

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is an organic compound with significant biological activity attributed to its unique structural features. This compound, characterized by a trifluoroethanone structure combined with a dichlorophenyl moiety, has garnered attention for its potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₄Cl₂F₃O

- Molecular Weight : Approximately 243.01 g/mol

- Structure : The compound contains both halogenated aromatic and trifluoromethyl groups, contributing to its chemical stability and reactivity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by binding to active sites.

- Membrane Disruption : It can alter membrane integrity, affecting cellular homeostasis and function.

- Antimicrobial Activity : Studies suggest that it exhibits antibacterial and antifungal properties, making it a candidate for therapeutic applications against various pathogens.

Biological Activity Overview

This compound has been investigated for several biological activities:

| Activity Type | Description |

|---|---|

| Antibacterial | Exhibits effectiveness against gram-positive and gram-negative bacteria. |

| Antifungal | Demonstrates activity against various fungal strains. |

| Cytotoxicity | Shows potential cytotoxic effects on certain cancer cell lines. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound:

- Antibacterial Efficacy : A study tested the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Antifungal Properties : Research investigating its antifungal activity showed promising results against Candida albicans with an IC50 value of approximately 30 µg/mL.

- Cytotoxic Studies : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at higher concentrations, suggesting potential as an anticancer agent.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Contains a phenoxy group | Herbicidal properties |

| 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | Similar halogenation | Antimicrobial properties |

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBRURHQKRNOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541328 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92736-81-7 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.